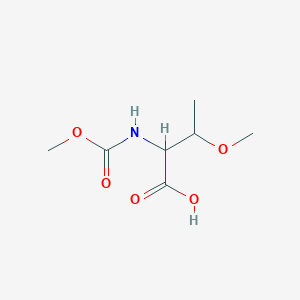
N-(methoxycarbonyl)-O-methyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(methoxycarbonyl)-O-methyl-L-threonine, also known as (2S,3R)-3-methoxy-2-[(methoxycarbonyl)amino]butanoic acid, is a chemical compound with the molecular formula C7H13NO5 and a molecular weight of approximately 191.18 g/mol . This compound is characterized by its methoxy and methoxycarbonylamino functional groups attached to a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(methoxycarbonyl)-O-methyl-L-threonine typically involves the protection of functional groups and subsequent coupling reactionsThe reaction conditions often involve the use of protecting agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protection and coupling strategies. The process is optimized for yield and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(methoxycarbonyl)-O-methyl-L-threonine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted butanoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(methoxycarbonyl)-O-methyl-L-threonine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of novel therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(methoxycarbonyl)-O-methyl-L-threonine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonylamino group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Methoxycarbonyl)-O-methyl-L-threonine: Similar in structure but with different stereochemistry.
3-(Methoxymethoxy)butanoic acid: Lacks the methoxycarbonylamino group but shares the methoxy and butanoic acid moieties.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C7H13NO5 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-methoxy-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-4(12-2)5(6(9)10)8-7(11)13-3/h4-5H,1-3H3,(H,8,11)(H,9,10) |
InChI Key |
PAISMPKJXOZRKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















